Tranilast is classified as a non-steroidal anti-inflammatory drug and an anti-fibrotic agent. Its primary mechanism involves the inhibition of collagen synthesis and modulation of the transforming growth factor beta 1 signaling pathway, which is crucial in fibrosis and epithelial-mesenchymal transition processes associated with cancer progression .
The synthesis of tranilast typically involves the condensation of anthranilic acid with a cinnamic acid derivative. A common method utilized is the Knoevenagel-Doebner reaction, which allows for the formation of the desired compound through the reaction of anthranilic acid derivatives with Meldrum’s acid and benzaldehydes. This process has been optimized to yield tranilast and its analogs effectively.
Tranilast has a molecular formula of CHNO with a molecular weight of approximately 299.33 g/mol. Its structure consists of an anthranilic acid moiety linked to a dimethoxycinnamoyl group.
The molecular geometry allows for interactions with various biological targets, particularly those involved in collagen synthesis regulation .
Tranilast participates in several chemical reactions, primarily involving its role as an inhibitor of collagen synthesis:
The mechanism by which tranilast exerts its effects involves several pathways:
Tranilast exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations for clinical use .
Tranilast has diverse applications across various fields:
Tranilast (N-(3′,4′-dimethoxycinnamoyl) anthranilic acid) exerts potent antifibrotic effects primarily through suppressing Transforming Growth Factor-β (TGF-β) signaling. This pathway is central to fibroproliferative disorders, and Tranilast disrupts it at multiple nodes.
Tranilast inhibits TGF-β1-driven extracellular matrix (ECM) accumulation by downregulating collagen synthesis and modulating matrix metalloproteinases (MMPs). In vascular smooth muscle cells, Tranilast (100 μM) reduces collagen types I and III by >50% and suppresses MMP-9 expression, curtailing ECM remodeling. This occurs via blockade of TGF-β1-induced Smad2/3 phosphorylation, preventing nuclear translocation of Smad complexes and subsequent transcription of profibrotic genes [8]. In renal fibroblasts, Tranilast (300 μM) attenuates connective tissue growth factor (CTGF)-mediated collagen deposition by 70%, independent of TGF-β suppression, indicating multimodal ECM inhibition [1]. Table 1 summarizes key molecular effects:
Table 1: Tranilast-Mediated Suppression of ECM Components
Cell Type | Target | Effect of Tranilast | Magnitude of Change |
---|---|---|---|
Vascular SMCs | Collagen I/III | Downregulation | >50% reduction |
Keloid fibroblasts | MMP-2/9 | Activity inhibition | 40-60% reduction |
Renal fibroblasts | CTGF | Expression suppression | 70% reduction |
Endothelial cells | Fibronectin | Secretion decrease | 45% reduction |
Tranilast impedes TGF-β-induced epithelial-mesenchymal transition (EMT), a process critical in cancer metastasis and organ fibrosis. In breast cancer models, Tranilast (500 μM) upregulates epithelial markers (E-cadherin) and downregulates mesenchymal markers (vimentin, N-cadherin) by inhibiting Smad3 phosphorylation. This reverses TGF-β1-driven morphological changes and suppresses cell migration by 80% [5]. Mechanistically, Tranilast disrupts autocrine TGF-β loops in tumor microenvironments, reducing transcription factors Snail and Twist. In colorectal cancer cells, combined treatment with 5-fluorouracil and Tranilast (200 μM) synergistically attenuates EMT markers and collagen deposition, diminishing tumor fibrosis by 65% [2].
Beyond TGF-β modulation, Tranilast directly targets nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3), a key regulator of inflammation.
Tranilast binds the NLRP3 NACHT domain (K~d~ = 12.5 μM), competitively inhibiting adenosine triphosphate (ATP) access. This binding, validated via surface plasmon resonance and molecular docking studies, prevents conformational changes required for NLRP3 activation. Unlike other NLRP3 inhibitors (e.g., MCC950), Tranilast shows specificity—it suppresses NLRP3 inflammasome assembly in macrophages without affecting absent in melanoma 2 (AIM2) or NLR family CARD domain-containing protein 4 (NLRC4) inflammasomes [3] [6].
By binding NACHT, Tranilast blocks NLRP3 oligomerization, a step essential for procaspase-1 recruitment and interleukin-1β (IL-1β) maturation. In cryopyrin-associated autoinflammatory syndrome (CAPS) models, Tranilast (200 mg/kg/day) reduces IL-1β secretion by 90% and caspase-1 activation by 85%. This disrupts inflammasome speck formation, visualized via confocal microscopy [3]. Table 2 details Tranilast’s NLRP3 inhibitory effects:
Table 2: Tranilast Effects on NLRP3 Inflammasome Components
Experimental Model | Target Process | Effect of Tranilast | Outcome |
---|---|---|---|
Macrophages | NLRP3-ASC interaction | Disruption | 80% ↓ in speck formation |
Gout synovial fluid | IL-1β secretion | Inhibition | 90% reduction |
Type 2 diabetes model | Caspase-1 activation | Suppression | 85% reduction |
COVID-19 simulations | NF-κB/NLRP3 crosstalk | Attenuation | Reduced cytokine storm severity |
Tranilast’s α,β-unsaturated carbonyl group enables electrophilic interactions with nucleophilic cysteine residues in redox-sensitive proteins.
Tranilast adducts with cysteine-151 in Kelch-like ECH-associated protein 1 (KEAP1), disrupting KEAP1–nuclear factor erythroid 2–related factor 2 (Nrf2) binding. This stabilizes Nrf2, facilitating its nuclear translocation and antioxidant response element (ARE) activation. In oxidative stress models, Tranilast (150 μM) elevates heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) by 3-fold, ameliorating reactive oxygen species (ROS) damage. Molecular dynamics simulations confirm Tranilast-KEAP1 binding at the Nrf2 interface, with a binding free energy of −8.2 kcal/mol [2] [4].
Tranilast’s electrophilicity enables thiol conjugation in redox regulators. In colon cancer cells, it depletes glutathione by 40% and increases malondialdehyde (a lipid peroxidation marker) by 2.5-fold, inducing oxidative stress–mediated apoptosis. Paradoxically, at low concentrations (50 μM), it scavenges ROS via induction of superoxide dismutase and catalase, highlighting concentration-dependent duality [2].
Tranilast selectively inhibits transient receptor potential vanilloid 2 (TRPV2) channels, modulating calcium homeostasis and mechanical transduction.
In cardiac cells, Tranilast (100 μM) blocks TRPV2-mediated calcium influx evoked by agonists (e.g., probenecid) or stretch, reducing diastolic calcium by 60%. This prevents calcium overload–induced apoptosis and pathological hypertrophy. TRPV2 knockdown abolishes Tranilast effects, confirming target specificity [4] [7].
Tranilast impedes insulin-like growth factor-1 (IGF-1)–triggered TRPV2 translocation to the sarcolemma. In dystrophic cardiomyocytes, it reduces membrane-associated TRPV2 by 75%, decreasing stretch-induced damage. Docking studies show Tranilast binds TRPV2’s transmembrane domain (S5–S6 linker), stabilizing the closed state [4] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4